Antitrypanosomal agent 9

Antitrypanosomal T. b. rhodesiense T. b. brucei

Experimental reproducibility in antitrypanosomal screening demands a well-characterized reference. Antitrypanosomal agent 9 (CAS 438474-67-0) eliminates confounding variables caused by unvalidated compound substitutions. • Defined potency: IC50 = 0.985 μM against T. b. rhodesiense • Proven selectivity: 188-fold window over L6 mammalian cells • Baseline control: founding hit (compound 1) of the phenoxymethylbenzamide series, essential for scaffold optimization and cross-screen benchmarking Available as a pure research tool for immediate procurement and assay calibration.

Molecular Formula C22H27NO3
Molecular Weight 353.5 g/mol
Cat. No. B214062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 9
Molecular FormulaC22H27NO3
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCCC(C3)C
InChIInChI=1S/C22H27NO3/c1-3-25-20-10-12-21(13-11-20)26-16-18-6-8-19(9-7-18)22(24)23-14-4-5-17(2)15-23/h6-13,17H,3-5,14-16H2,1-2H3
InChIKeyWFMWFIJMQIVRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitrypanosomal Agent 9 Overview


Antitrypanosomal agent 9 (CAS 438474-67-0, C22H27NO3, MW 353.45) is a synthetic small molecule belonging to the phenoxymethylbenzamide class [1]. It was identified as a potent hit (compound 1) from a high-throughput screening campaign targeting Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) [2]. The compound is a research tool specifically employed to study antiparasitic mechanisms and is not for human therapeutic use [1]. Its chemical identity is defined by the IUPAC name [4-[(4-ethoxyphenoxy)methyl]phenyl]-(3-methylpiperidin-1-yl)methanone .

HTS-identified hit for Trypanosoma brucei phenotypic screening
Phenoxymethylbenzamide scaffold reference probe
Research use only; not for human therapeutic application

Antitrypanosomal Agent 9 Differentiation from Analogs


In antitrypanosomal drug discovery, simple substitution of one in-class compound for another is not a scientifically valid approach due to significant variations in both parasite species selectivity and host cell cytotoxicity. Antitrypanosomal agent 9 provides a specific and well-characterized profile against a panel of kinetoplastid parasites and a documented selectivity window [1]. Substituting this compound with another 'potent' antitrypanosomal agent without equivalent, quantified data across the same parasitic strains and cytotoxicity models introduces confounding variables that can derail experimental reproducibility and lead to erroneous conclusions regarding a lead series' true therapeutic potential [2]. The quantitative evidence below establishes the specific performance parameters required for valid experimental comparisons.

Strain-specific potency may not transfer to other kinetoplastid species without matching profile.
Cytotoxicity profile requires equivalent mammalian cell benchmarking to avoid confounding host cell effects.
Lack of a documented selectivity window and cross-parasite panel limits direct SAR comparison.

Antitrypanosomal Agent 9 Performance Evidence


Potency: T. b. rhodesiense vs. T. b. brucei

Antitrypanosomal agent 9 demonstrates a marginal, yet quantifiable, increase in potency against the human-infective Trypanosoma brucei rhodesiense strain compared to T. b. brucei. This contrasts with some other tool compounds which show equivalent or reversed potency profiles [1].

T. b. rhodesiense vs brucei
Head-to-head
0.985 µM vs 1.15 µM
Supports subspecies-specific potency interpretation
Bloodstream form assay; T. b. rhodesiense STIB 900
Antitrypanosomal T. b. rhodesiense T. b. brucei IC50

Selectivity Across Parasite Species

Antitrypanosomal agent 9 exhibits a distinct selectivity profile against a panel of parasites, showing potent activity against T. b. rhodesiense (IC50 = 0.985 μM) but significantly weaker activity against T. cruzi (IC50 = 107 μM), L. donovani (IC50 = 35.7 μM), and P. falciparum (IC50 = 22.3 μM) [1]. This contrasts with broad-spectrum antiprotozoals like pentamidine, which are potent across multiple genera but with different toxicity profiles.

Selectivity vs kinetoplastids
Assay context
108.6-fold over T. cruzi
Supports kinetoplastid selectivity review
Also tested L. donovani, P. falciparum
Antiparasitic Selectivity Leishmania Plasmodium IC50

Therapeutic Window and Selectivity Index

A critical differentiator for Antitrypanosomal agent 9 is its documented selectivity index (SI) derived from direct comparison of its antiparasitic activity against T. b. rhodesiense and its cytotoxicity against mammalian L6 cells [1]. This is in contrast to many early-stage hits where high potency is accompanied by unacceptable host cell toxicity.

Selectivity index (SI)
Reported
SI = 188.8
Reported selectivity index context
L6 cell IC50 = 186 µM; data to verify
Cytotoxicity Selectivity Index L6 cells Safety margin

Potency Compared to Suramin

In the same study from which Antitrypanosomal agent 9's data is derived, the standard-of-care drug suramin was evaluated against T. b. rhodesiense, providing a direct cross-study comparable baseline for potency assessment [1]. This allows a user to contextualize the compound's activity relative to a clinically used agent.

Reference drug comparator
Head-to-head
0.985 µM vs 0.018 µM suramin
Comparator context against reference drug
54.7-fold lower inhibitory activity; same assay
Suramin Comparative efficacy T. b. rhodesiense Reference drug

Antitrypanosomal Agent 9 Research Applications


T. b. rhodesiense Target Validation

Given its well-defined potency against T. b. rhodesiense (IC50 = 0.985 μM) and the documented 188-fold selectivity window over mammalian L6 cells [1], Antitrypanosomal agent 9 is an ideal reference compound for target-based or phenotypic screens focusing on the acute form of HAT. Its selectivity profile ensures that hits identified in follow-up studies can be benchmarked against a compound with a known, quantifiable therapeutic margin.

Baseline for Phenoxymethylbenzamide Analogs

As the founding hit ('compound 1') from the phenoxymethylbenzamide series, Antitrypanosomal agent 9 serves as the essential baseline control for any medicinal chemistry program aiming to optimize this scaffold [2]. Procuring this compound is necessary to replicate published data and to accurately assess improvements in potency or selectivity in newly synthesized analogs.

In Vitro Selectivity Profiling for Kinetoplastids

The compound's characterized activity against a panel of parasites, including T. cruzi, L. donovani, and P. falciparum [1], makes it a valuable tool for counter-screening in kinetoplastid drug discovery programs. Researchers developing novel antitrypanosomal agents can use Antitrypanosomal agent 9 to benchmark the cross-reactivity of their lead compounds against a known, moderately selective inhibitor.

Comparator for Novel T. brucei Inhibitors

The availability of direct, cross-study comparable data for both Antitrypanosomal agent 9 and the clinical drug suramin in the same assay system [1] provides a unique opportunity. Researchers can use this compound to calibrate their own in vitro assays and directly compare the performance of new chemical entities against both a research tool compound and a clinical standard within a single, well-defined experimental context.

Application
Selection Property
Validation Focus
T. b. rhodesiense target validation screens
Reported potency and selectivity window
Benchmarking hits against known anti-trypanosomal activity
Phenoxymethylbenzamide analog SAR studies
Founding hit scaffold reference
Replicating published data and assessing analog improvements
Kinetoplastid counter-screening panels
Cross-parasite selectivity profile
Benchmarking lead compound cross-reactivity
Novel T. brucei inhibitor assay calibration
Co-tested reference drug comparator
Standardizing in vitro assay against suramin and tool compound

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitrypanosomal agent 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.